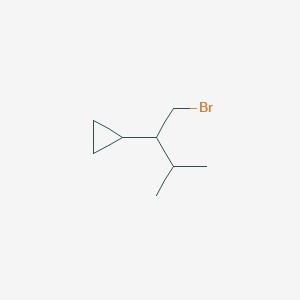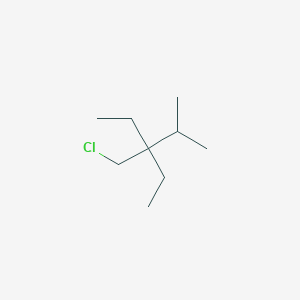
3-(Chloromethyl)-3-ethyl-2-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-ethyl-2-methylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane backbone with additional ethyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethyl-2-methylpentane can be achieved through several methods. One common approach involves the chloromethylation of 3-ethyl-2-methylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced via electrophilic substitution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-ethyl-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Alcohols, amines, thioethers
Oxidation: Alcohols, carboxylic acids
Reduction: Hydrocarbons
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-ethyl-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-ethyl-2-methylpentane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is driven by the electrophilic carbon center.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pentane: Lacks the additional ethyl and methyl substituents, making it less sterically hindered.
3-(Chloromethyl)-3-methylpentane: Similar structure but without the ethyl group, affecting its reactivity and steric properties.
3-(Chloromethyl)-3-ethylhexane: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
3-(Chloromethyl)-3-ethyl-2-methylpentane is unique due to its specific combination of substituents, which influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C9H19Cl/c1-5-9(6-2,7-10)8(3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
IUZPSJRHPCNYII-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


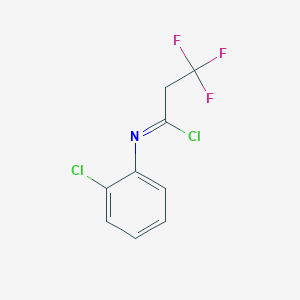

![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
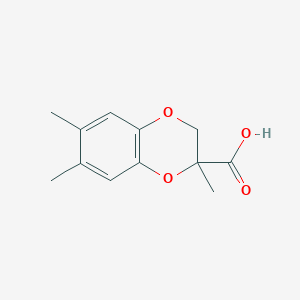
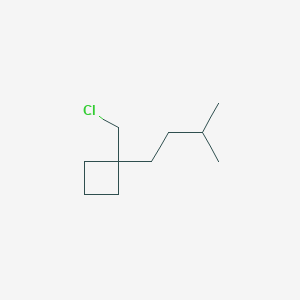
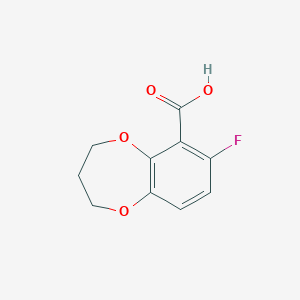
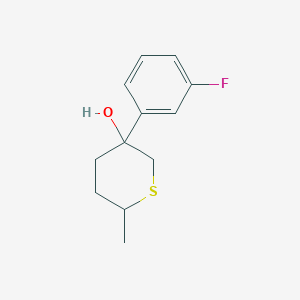
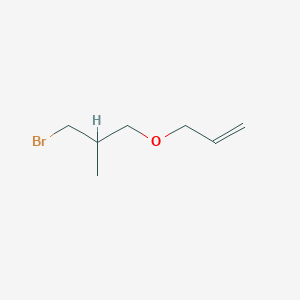
![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
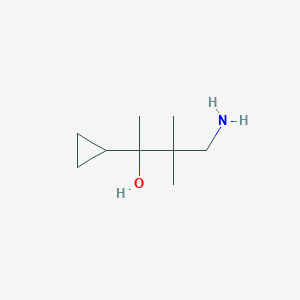
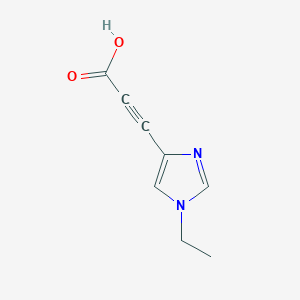
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
